REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:6]([CH:7]=[N:8]O)[C:5]([OH:11])=[CH:4][CH:3]=1.[OH-].[K+].Cl>C(OC(=O)C)(=O)C.O.C(O)C>[C:7]([C:6]1[CH:10]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[OH:11])#[N:8] |f:1.2|
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C=NO)=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
distilling off acetic anhydride under reduced pressure
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Type
|
ADDITION
|
Details
|
adding to the remaining oily material
|
Type
|
FILTRATION
|
Details
|
filtering the crystals
|
Type
|
CUSTOM
|
Details
|
recrystallizing from methanol (30 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC(=C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |